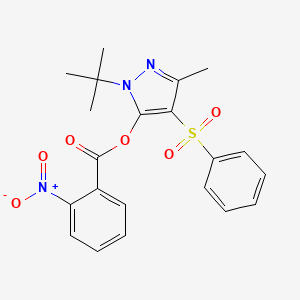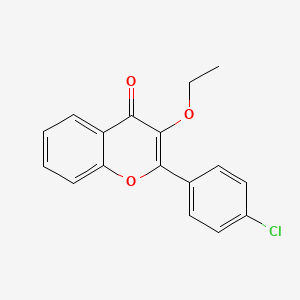![molecular formula C20H28N2O3 B4755411 methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4755411.png)
methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate
Übersicht
Beschreibung
Methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate, also known as MPBP, is a psychoactive drug that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. The compound has been reported to exhibit significant binding affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which suggests its potential use in the treatment of depression and anxiety disorders.
Wirkmechanismus
Methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate acts as a potent inhibitor of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the psychoactive effects of this compound, including euphoria, increased energy, and improved cognitive function. Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which further contributes to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activity as a dopamine transporter inhibitor. The compound has been shown to increase the levels of dopamine in the brain, which leads to increased energy, improved cognitive function, and a sense of euphoria. Additionally, this compound has been reported to inhibit the reuptake of norepinephrine and serotonin, which further contributes to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine transporter. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research studies. However, this compound also has several limitations, including its potential for abuse and its lack of specificity for other neurotransmitter transporters. These limitations must be taken into account when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate. One potential area of study is the development of more selective dopamine transporter inhibitors that have fewer side effects and a lower potential for abuse. Additionally, this compound could be used as a tool for studying the role of dopamine in various neurological disorders, including Parkinson's disease, depression, and addiction. Finally, further research is needed to determine the long-term effects of this compound on the brain and the potential risks associated with its use.
In conclusion, this compound is a psychoactive drug that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its potential use in the treatment of Parkinson's disease, depression, and anxiety disorders. This compound acts as a potent inhibitor of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. The compound has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine transporter. However, this compound also has several limitations, including its potential for abuse and lack of specificity for other neurotransmitter transporters. There are several future directions for research involving this compound, including the development of more selective dopamine transporter inhibitors and the use of this compound as a tool for studying the role of dopamine in various neurological disorders.
Eigenschaften
IUPAC Name |
methyl 1-[4-(piperidin-1-ylmethyl)benzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-20(24)18-9-13-22(14-10-18)19(23)17-7-5-16(6-8-17)15-21-11-3-2-4-12-21/h5-8,18H,2-4,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTJWXRWFVXPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4755338.png)
![methyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4755340.png)




![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)
![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B4755375.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B4755383.png)
![methyl 3-{[(2-fluorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4755396.png)
![dimethyl 5-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4755403.png)

![5-[2-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755407.png)